N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline
Description
N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline is a compound that belongs to the class of benzoxazoles, which are bicyclic heteroarenes. Benzoxazoles are known for their extensive use in medicinal, pharmaceutical, and industrial applications due to their diverse biological activities .
Properties
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(17-19-15-5-3-4-6-16(15)21-17)18-14-9-7-13(8-10-14)11-20-2/h3-10,12,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPFPLWYQINDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2O1)NC3=CC=C(C=C3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3 under aerobic conditions.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs with halogenated compounds.
Condensation: Involves the formation of new bonds with aldehydes or ketones.
Common reagents used in these reactions include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethyl formamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-[1-(1,3-benzoxazol-2-yl)ethyl]-4-(methoxymethyl)aniline can be compared with other benzoxazole derivatives, such as:
- N-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
- Substituted N-1,3-benzoxazol-2yl benzene sulfonamides
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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